molecular formula C9H10Cl2N2O B8237910 2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

Cat. No. B8237910
M. Wt: 233.09 g/mol
InChI Key: XEABGXMPIACJHJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is a useful research compound. Its molecular formula is C9H10Cl2N2O and its molecular weight is 233.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Analysis : The compound has been used in various synthetic pathways to create structurally distinct molecules. For instance, Bunker et al. (2010) investigated the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with 1H-pyrazole, leading to the formation of structural isomers, highlighting the compound's utility in creating diverse molecular structures (Bunker, Moore, Palmer, Rheingold, & Yanovsky, 2010).

  • Pharmacological Applications : Verhoest et al. (2012) described the design and discovery of a novel PDE9A inhibitor using parallel synthetic chemistry and structure-based drug design, where 2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine played a key role. This compound advanced into clinical trials, demonstrating its importance in drug development (Verhoest et al., 2012).

  • Green Chemistry Approaches : Bahrami et al. (2022) explored an environmentally benign procedure for synthesizing pyrimidine derivatives using 2,4-dichloro-substituted pyrano/furo[2,3-d]pyrimidines. This approach emphasizes the role of the compound in sustainable and eco-friendly chemical processes (Bahrami et al., 2022).

  • Novel Compound Synthesis : Ajani et al. (2019) reported the synthesis of pyrazole-based pyrimidine scaffolds, showcasing the compound's versatility in creating novel chemical entities with potential biological activities (Ajani, Jolayemi, Owolabi, Aderohunmu, Akinsiku, & Owoeye, 2019).

  • Material Science Applications : Research by Chang et al. (2013) demonstrated the use of pyrimidine derivatives in the development of new classes of Ir(III) phosphors for OLED applications, indicating the compound's potential in advanced material science (Chang, Wu, Chiu, Liang, Tsai, Liao, Chi, Hsieh, Kuo, Lee, Pan, Chou, Lin, & Tseng, 2013).

properties

IUPAC Name

2,4-dichloro-6-(oxan-4-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O/c10-8-5-7(12-9(11)13-8)6-1-3-14-4-2-6/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEABGXMPIACJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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